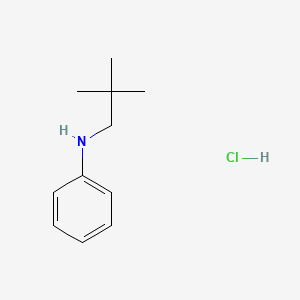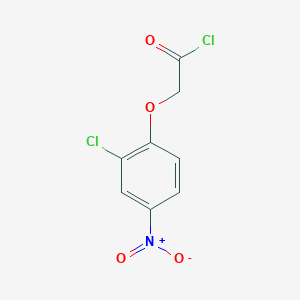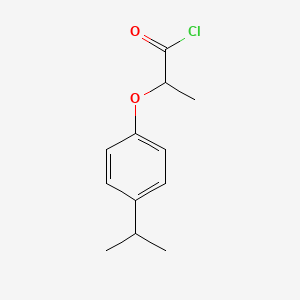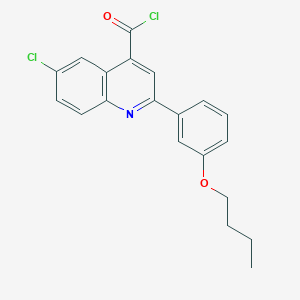
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride
Overview
Description
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride (MAMPA-HCl) is a synthetic compound that has been used in a variety of scientific research applications. MAMPA-HCl is a reversible inhibitor of monoamine oxidase (MAO), an enzyme that plays a major role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. It is also known to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments.
Scientific Research Applications
Reaction with Other Compounds
- Methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of corresponding amides and butyl ester of the related acid, which resists aminolysis. This indicates its potential in complex chemical synthesis processes (Novakov et al., 2017).
Antimycobacterial Activity
- A series of phenoxyacetic acid derivatives, including compounds similar to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, have shown notable in vitro activity against Mycobacterium tuberculosis. This highlights its potential use in developing antimycobacterial agents (Ali & Shaharyar, 2007).
Synthesis of Radiopharmaceuticals
- The compound has been used in the synthesis of radiolabeled compounds, such as [14C]-batanopride, indicating its utility in creating diagnostic agents or drugs for medical imaging (Standridge & Swigor, 1991).
Herbicidal Applications
- Geometrical isomers of a compound structurally related to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride exhibited herbicidal effects on broadleaf weeds in soybeans. This suggests potential applications in agriculture (Hayashi & Kouji, 1990).
Brown Adipose Tissue Stimulation
- Certain ester compounds, including one similar to Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride, have been identified as selective beta 3-adrenergic agonists of brown adipose tissue and thermogenesis in rats. This suggests potential use in obesity and diabetes treatment (Howe et al., 1992).
properties
IUPAC Name |
methyl 2-(3-amino-4-methoxyphenoxy)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2;/h3-5H,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPMZOMIAGBZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-amino-4-methoxyphenoxy)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)



![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)



